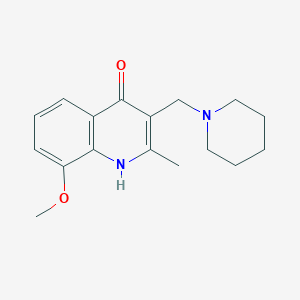

8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinolinol derivatives, including those similar to 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, involves several key steps that can include the use of substituted piperazines, alternative heterocycles, and specific structural modifications to increase potency and reduce toxicity. For instance, Johnson and Werbel (1983) demonstrated the effectiveness of an 8-quinolinamine derivative against Leishmania donovani infections, highlighting the structural requirements for increased activity through modifications of the terminal piperazine moiety (Johnson & Werbel, 1983).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including the 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, can be elucidated through various spectroscopic methods. Studies like those conducted by Sarkar et al. (2021) involve spectral characterization techniques such as FTIR, NMR, and UV spectroscopy to confirm the structures of synthesized compounds (Sarkar et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of quinolinol derivatives are diverse, with studies exploring their reactions under various conditions to synthesize new compounds or investigate their reactivity and interaction with different substances. For example, the study by Kolobielski (1966) on the synthesis of substituted 8-quinolinols presents methods for preparing derivatives through reactions such as alkylation and demethylation, offering insights into the compound's chemical behavior (Kolobielski, 1966).

Physical Properties Analysis

The physical properties of quinolinol derivatives, including their crystalline structure, melting points, and solubility, are crucial for understanding their stability, processability, and application potential. Studies like those by Sapochak et al. (2001) relate the chemical structure of methyl-substituted quinolinol derivatives to their photoluminescence, electroluminescence, and thermal properties, providing valuable information on the material properties essential for electroluminescence device performance (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol and related compounds include their reactivity, the nature of their ligands in various forms, and their binding affinities. Investigations into these aspects can reveal the compound's potential as a ligand in metal complexes, its protonation behavior, and its interactions with other molecules. For instance, Jain et al. (1985) explored the nature of the 8-quinolinato ligand in forms such as 8-quinolinol and its derivatives, providing insights into its chelation behavior in organotin(IV) complexes (Jain et al., 1985).

properties

IUPAC Name |

8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12-14(11-19-9-4-3-5-10-19)17(20)13-7-6-8-15(21-2)16(13)18-12/h6-8H,3-5,9-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAHIXRRMRHBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)

![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)

![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)

![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)

![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)